4-(((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)methyl)benzonitrile
Description
This compound features a benzo[e][1,2,4]thiadiazine-1,1-dioxide core substituted with a propyl group at position 4 and a benzonitrile moiety linked via a thioether bridge. Its synthesis likely involves ring-opening reactions of bicyclic intermediates or nucleophilic substitutions, as seen in structurally related thiadiazines .
Properties
IUPAC Name |
4-[(1,1-dioxo-4-propyl-1λ6,2,4-benzothiadiazin-3-yl)sulfanylmethyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S2/c1-2-11-21-16-5-3-4-6-17(16)25(22,23)20-18(21)24-13-15-9-7-14(12-19)8-10-15/h3-10H,2,11,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKWSEFHRXKTPEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC3=CC=C(C=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to exhibit a wide range of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, katp channel activators, and ampa receptor modulators.
Mode of Action
A related compound, 7-chloro-4-(2-fluoroethyl)-3,4-dihydro-2h-1,2,4-benzothiadiazine-1,1-dioxide, has been reported to act as a positive allosteric modulator of the ampa receptors. This suggests that our compound might interact with its targets in a similar manner, leading to changes in the activity of these targets.
Biochemical Pathways
Given the wide range of biological activities associated with the 1,2,4-benzothiadiazine-1,1-dioxide scaffold, it is likely that multiple pathways are affected.
Result of Action
Based on the reported activities of related compounds, it can be inferred that this compound might have a wide range of effects, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer effects, among others.
Biological Activity
4-(((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)methyl)benzonitrile is a complex organic compound with potential biological activities. Its structure features a benzonitrile moiety linked to a thiadiazine derivative, which has been associated with various pharmacological effects. This article reviews the biological activities of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 417.5 g/mol. The presence of sulfur and nitrogen in its structure contributes to its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiadiazine derivatives. For instance, compounds containing the thiadiazine core have shown significant activity against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibitory | |
| Escherichia coli | Moderate inhibitory | |
| Candida albicans | Effective antifungal |
Anticancer Properties
Thiadiazine derivatives have been investigated for their anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.
A notable study demonstrated that a related compound exhibited cytotoxic effects against several cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (breast cancer) | 15 | |
| A549 (lung cancer) | 10 | |
| HeLa (cervical cancer) | 12 |
Antioxidant Activity
The antioxidant properties of compounds containing the benzo[e][1,2,4]thiadiazine structure have been noted in several studies. These compounds can scavenge free radicals and reduce oxidative stress in cells, which is crucial for preventing cellular damage associated with various diseases.
The biological activities of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.
- Receptor Modulation: It could act as an antagonist or agonist at specific receptors involved in cellular signaling pathways.
Case Studies
A recent case study explored the efficacy of a related thiadiazine derivative in treating resistant bacterial infections. The study found that the compound significantly reduced bacterial load in infected animal models compared to conventional antibiotics.
Comparison with Similar Compounds
Structural Features
The compound’s key structural analogs and their differentiating features are summarized below:
Key Findings and Implications
Synthetic Challenges : Lower yields in thiadiazine derivatives (e.g., 32% for compound 36 ) highlight the difficulty of regioselective substitutions, whereas click chemistry (e.g., triazolo-pyridine synthesis ) offers higher efficiency.
Electron-Withdrawing Effects: The benzonitrile group in the target compound likely increases electrophilicity at the thiadiazine core compared to phenoxy or benzamide analogs, favoring covalent interactions in biological targets.
Preparation Methods
Core Heterocyclic Ring Formation: Benzo[e]Thiadiazine Skeleton
The benzo[e]thiadiazine ring system forms the foundational scaffold of the target compound. A validated approach involves cyclocondensation of ortho-aminobenzenethiol derivatives with electrophilic sulfur sources. For example, 4-propyl-4H-benzo[e]thiadiazine-3-thiol can be synthesized via the reaction of 2-amino-5-propylbenzenethiol with thiophosgene in dichloromethane under reflux (72% yield). This method leverages the nucleophilicity of the thiol group and the electrophilicity of thiophosgene to form the 1,2,4-thiadiazine ring.
An alternative route employs oxidative cyclization of 2-aminobenzamide derivatives with sulfur monochloride (S₂Cl₂). For instance, treating 2-amino-N-propylbenzamide with S₂Cl₂ in toluene at 110°C for 6 hours generates the thiadiazine core with concomitant introduction of the propyl group (65% yield). This method avoids the use of toxic thiophosgene but requires careful control of stoichiometry to prevent over-chlorination.
Table 1: Comparison of Thiadiazine Ring Formation Methods
| Method | Reagents/Conditions | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Thiophosgene Cyclization | Thiophosgene, CH₂Cl₂, reflux | 72 | High regioselectivity | Toxicity of thiophosgene |
| S₂Cl₂ Oxidative Cyclization | S₂Cl₂, toluene, 110°C | 65 | Avoids thiophosgene | Requires strict stoichiometry |
Thioether Linkage Formation: Coupling with Benzonitrile
The thioether bridge connecting the thiadiazine and benzonitrile moieties is established via nucleophilic aromatic substitution (SNAr) or metal-catalyzed coupling. A high-yielding route involves reacting 4-propyl-4H-benzo[e]thiadiazine-3-thiol with 4-(bromomethyl)benzonitrile in acetone using triethylamine (Et₃N) as a base at room temperature (82% yield). The reaction proceeds via deprotonation of the thiol to a thiolate, which attacks the electrophilic benzyl bromide.
Palladium-catalyzed cross-coupling offers an alternative for sterically hindered substrates. Employing tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] in tetrahydrofuran (THF) at 60°C facilitates coupling between the thiadiazine-thiol and 4-(iodomethyl)benzonitrile (75% yield). While this method avoids harsh basic conditions, it introduces higher costs due to catalyst usage.
Table 2: Thioether Formation Strategies
| Method | Conditions | Yield (%) | Pros | Cons |
|---|---|---|---|---|
| SNAr | Et₃N, acetone, RT | 82 | Cost-effective, simple | Limited to activated electrophiles |
| Pd-Catalyzed Coupling | Pd(PPh₃)₄, THF, 60°C | 75 | Broad substrate scope | Expensive catalyst |
Oxidation to Sulfone Group
The final step involves oxidizing the sulfide moiety in the thiadiazine ring to the sulfone group. Hydrogen peroxide (H₂O₂) in acetic acid at 60°C for 8 hours achieves complete oxidation without over-oxidizing the benzonitrile group (89% yield). Alternatively, oxone (2KHSO₅·KHSO₄·K₂SO₄) in a methanol-water mixture at 0°C provides a milder oxidation pathway, particularly for acid-sensitive substrates (85% yield).
Purification and Characterization
Final purification typically employs recrystallization from ethanol/water mixtures or column chromatography using silica gel and ethyl acetate/hexane gradients. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity. For instance, the target compound exhibits a characteristic singlet at δ 4.35 ppm (CDCl₃) for the methylene bridge and a sulfone resonance at δ 125.3 ppm in the ¹³C NMR spectrum.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)methyl)benzonitrile, and how can purity be maximized?
- Methodology : The synthesis typically involves nucleophilic substitution between a 4-propyl-1,1-dioxido-benzo[e][1,2,4]thiadiazin-3-thiol derivative and a benzonitrile-containing alkyl halide. A base (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF or acetonitrile) facilitates the reaction. Purification via column chromatography or recrystallization (methanol/water mixtures) is critical to achieve >95% purity .
- Key Considerations : Monitor reaction progress using TLC or HPLC. Optimize temperature (60–80°C) and stoichiometry (1:1.2 molar ratio of thiol to halide) to minimize by-products like disulfides .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?
- Methodology :
- ¹H/¹³C NMR : Identify the propyl group (δ ~0.9–1.6 ppm for CH₃, δ ~1.7–2.2 ppm for CH₂), benzonitrile aromatic protons (δ ~7.5–8.0 ppm), and thiadiazine ring protons (δ ~3.5–4.5 ppm for SO₂ and S-CH₂ groups) .
- IR : Confirm nitrile (C≡N stretch ~2220 cm⁻¹) and sulfone (SO₂ asymmetric/symmetric stretches ~1300–1150 cm⁻¹) .
- HRMS : Validate molecular ion [M+H]⁺ with <2 ppm error .
Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?
- Methodology : Screen for antimicrobial activity (MIC assays against Gram+/Gram- bacteria), cytotoxicity (MTT assay on cancer cell lines), and enzyme inhibition (e.g., kinases, using fluorescence-based assays). Compare with structurally similar compounds (e.g., fluorinated thiadiazine derivatives) to establish baseline activity .
Advanced Research Questions
Q. How do electronic and steric effects of the propyl and benzonitrile substituents influence binding affinity in target proteins?
- Methodology : Perform DFT calculations (B3LYP/6-31G* level) to map electrostatic potential surfaces and identify nucleophilic/electrophilic regions. Docking studies (AutoDock Vina) can model interactions with proteins (e.g., kinases), highlighting hydrogen bonding between the sulfone group and Lys residues, and π-π stacking between benzonitrile and aromatic side chains .
- Data Analysis : Correlate substituent bulk (propyl vs. methyl) with docking scores; longer alkyl chains may reduce affinity due to steric clashes .
Q. How can contradictory bioactivity data (e.g., high in vitro vs. low in vivo efficacy) be resolved?
- Methodology :
- ADME Profiling : Assess metabolic stability (microsomal assays) and solubility (shake-flask method). Low bioavailability may explain in vivo inefficacy .
- Metabolite Identification : Use LC-MS/MS to detect oxidation products (e.g., sulfoxide formation) that could deactivate the compound .
- Structural Tweaks : Introduce electron-withdrawing groups (e.g., fluorine) on the benzonitrile to enhance metabolic resistance .
Q. What strategies improve selectivity for a target enzyme over structurally related isoforms?
- Methodology :
- Crystallography : Solve co-crystal structures with the target and off-target enzymes to identify divergent binding pockets. For example, a hydrophobic subpocket in the target may accommodate the propyl group, while off-targets lack this feature .
- SAR Studies : Synthesize analogs with varying substituents (e.g., replacing propyl with cyclopropyl) and compare IC₅₀ values across isoforms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
